molecular formula C10H14N2O2 B14031952 Methyl 3-amino-2-isopropylisonicotinate

Methyl 3-amino-2-isopropylisonicotinate

Cat. No.: B14031952
M. Wt: 194.23 g/mol
InChI Key: IOWNSIHZDGGBSZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-isopropylisonicotinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid and features an amino group and an isopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-isopropylisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of 3-amino-2-isopropylisonicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-isopropylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-isopropylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-isopropylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-isopropylisonicotinate is unique due to the presence of both an amino group and an isopropyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-amino-2-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-6(2)9-8(11)7(4-5-12-9)10(13)14-3/h4-6H,11H2,1-3H3

InChI Key

IOWNSIHZDGGBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1N)C(=O)OC

Origin of Product

United States

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